![molecular formula C19H17N5OS B2581305 N-((4-メチル-2-(o-トリル)チアゾール-5-イル)メチル)-1H-ベンゾ[d][1,2,3]トリアゾール-5-カルボキサミド CAS No. 1448035-02-6](/img/structure/B2581305.png)

N-((4-メチル-2-(o-トリル)チアゾール-5-イル)メチル)-1H-ベンゾ[d][1,2,3]トリアゾール-5-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

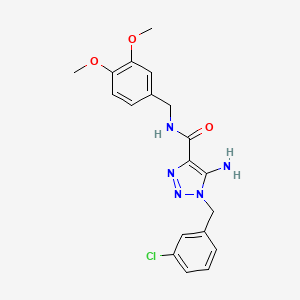

“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions. For instance, they can react with hydrazonoyl halides to form a variety of heterocyclic compounds . The specific reactions that “N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” undergoes would depend on the specific conditions and reagents present.Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

- チアゾール誘導体は抗菌剤として研究されています。 具体的に言及された化合物については直接的な研究はありませんが、関連するチアゾールには抗菌性と抗真菌性があります .

- チアゾール誘導体は抗腫瘍剤として有望視されています。 研究者たちは、前立腺癌を含むヒト腫瘍細胞株に対して細胞毒性効果を持つ化合物を合成してきました .

- チアゾールは抗炎症作用を示すことが示されています . あなたの化合物が同様の効果を示すかどうかを調査することは有益でしょう.

- 一部のチアゾール誘導体は鎮痛作用を有しています . 動物モデルまたは細胞ベースのアッセイを使用して、あなたの化合物の鎮痛効果を評価することは有益でしょう.

- チアゾールは抗HIV活性について研究されてきました . あなたの化合物が抗ウイルス効果を示すかどうかを評価することは、この分野に貢献する可能性があります.

- チアゾールは神経保護剤として研究されてきました . あなたの化合物が神経保護効果を持っているかどうかを調査することは価値があるでしょう.

抗菌活性

抗腫瘍および細胞毒性活性

抗炎症作用

鎮痛の可能性

抗ウイルス研究

神経保護研究

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds have a wide range of targets due to their diverse biological activities .

Mode of Action

It’s known that the mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets .

Biochemical Pathways

Thiazole derivatives are known to affect a variety of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary greatly depending on the specific compound .

Result of Action

Thiazole derivatives are known to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

The action of thiazole derivatives can be influenced by a variety of environmental factors .

将来の方向性

Thiazoles and triazoles continue to be areas of active research due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and evaluating their biological activities. Additionally, understanding the structure-activity relationship of these compounds could guide the design of more potent and selective drugs .

特性

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2H-benzotriazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS/c1-11-5-3-4-6-14(11)19-21-12(2)17(26-19)10-20-18(25)13-7-8-15-16(9-13)23-24-22-15/h3-9H,10H2,1-2H3,(H,20,25)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDZXEVEJUJHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)C3=CC4=NNN=C4C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Tert-butyl-1-[(6-cyclopropylpyridin-3-yl)methyl]urea](/img/structure/B2581224.png)

![11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-phenoxy-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2581227.png)

![1-(5-Fluoro-6-methylpyridine-2-carbonyl)-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B2581228.png)

![2-[(1,3-benzoxazol-2-yl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2581232.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2581238.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2581239.png)

![1-[1-(thiophene-2-sulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2581241.png)

![Methyl 1-[(2-aminoethyl)amino]cyclobutane-1-carboxylate dihydrochloride](/img/structure/B2581244.png)